Galactonolactone

Enzyme Kinetics Ascorbic Acid Biosynthesis Substrate Specificity

D-Galactonolactone (CAS 2426-46-2) is the definitive γ-lactone substrate for L-galactonolactone dehydrogenase (GalDH), the terminal enzyme in the Smirnoff-Wheeler ascorbate pathway. Unlike non-substrate lactones (L-gulono-, D-erythronic-), only the L-isomer yields L-ascorbic acid, making this compound essential for plant biotech and enzyme kinetic studies. The D-isomer serves as a validated inhibitor scaffold for β-galactofuranosidase, a target in Mycobacterium tuberculosis. Additionally, the lactone is quantified in urine as a clinical biomarker for galactosemia via reversed-phase HPLC. Secure the authentic substrate for reproducible, publication-grade research.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 2426-46-2
Cat. No. B1212098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactonolactone
CAS2426-46-2
Synonymsgalactonolactone
galactonolactone, (D)-isomer
galactonolactone, (L)-isome
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1
InChIKeyWTXGYGWMPUGBAL-MGCNEYSASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galactonolactone (CAS 2426-46-2): Baseline Characteristics for Vitamin C Research and Metabolic Pathway Analysis


Galactonolactone (CAS 2426-46-2) is a gamma-lactone derivative of galactonic acid, belonging to the class of aldono-1,4-lactones [1]. This compound exists as a critical metabolic intermediate in carbohydrate biochemistry, specifically within the ascorbic acid (vitamin C) biosynthetic pathway in plants and most animals [2]. The compound is characterized by a seven-membered oxepane ring structure (C6H10O6, molecular weight 178.14 g/mol) with four defined stereocenters [1]. Galactonolactone serves as the natural substrate for L-galactono-1,4-lactone dehydrogenase (EC 1.3.2.3), the enzyme that catalyzes the terminal oxidation step converting this lactone directly to L-ascorbic acid [2]. The compound has been detected in human urine via reversed-phase HPLC, where it is used to evaluate metabolic by-products in galactosemic patients, establishing its analytical relevance in clinical biochemistry [3].

Why Aldonolactone Class Compounds Are Not Interchangeable with Galactonolactone in Enzymatic and Metabolic Assays


Aldonolactones share a common structural scaffold but exhibit profound differences in enzyme recognition, substrate specificity, and biological fate. L-Galactono-1,4-lactone dehydrogenase (EC 1.3.2.3) displays exquisite specificity for its native substrate; closely related lactones including D-galactono-γ-lactone, D-gulono-γ-lactone, L-gulono-γ-lactone, D-erythronic-γ-lactone, D-xylonic-γ-lactone, and L-mannono-γ-lactone are all documented as non-substrates [1]. This selectivity arises from precise stereochemical requirements at the enzyme active site that cannot be satisfied by diastereomers or chain-length variants [1]. Furthermore, the electron acceptor specificity differs between dehydrogenase (cytochrome c-dependent) and oxidase (O2-dependent) forms of the enzyme, and these enzyme classes exhibit divergent substrate specificity profiles [2]. Consequently, substituting galactonolactone with another aldono-1,4-lactone in an ascorbate biosynthesis assay, enzyme characterization study, or diagnostic test will yield either no activity or quantitatively distinct kinetic parameters, invalidating any comparative interpretation of results.

Quantitative Differentiation of Galactonolactone from Closest Aldonolactone Analogs


Enzyme Kinetic Selectivity: L-Galactono-1,4-lactone vs. L-Gulono-1,4-lactone in Ancient GalDH

In a steady-state kinetic analysis of the ancestral L-galactonolactone dehydrogenase (vGalDH), L-galactono-1,4-lactone exhibits a KM of 0.0166 ± 0.0026 mM, whereas the closely related L-gulono-1,4-lactone displays a KM of 2.1 ± 0.3 mM [1]. This 126-fold higher affinity (lower KM) for the native substrate translates to a catalytic efficiency (kcat/KM) of 1.1 × 10^6 M^-1 s^-1 for L-galactono-1,4-lactone compared to 3.9 × 10^3 M^-1 s^-1 for L-gulono-1,4-lactone, representing a 282-fold difference [1].

Enzyme Kinetics Ascorbic Acid Biosynthesis Substrate Specificity

Substrate Scope of Plant L-Galactonolactone Dehydrogenase: Absolute Specificity Confirmed

The plant enzyme L-galactonolactone dehydrogenase (EC 1.3.2.3) from Brassica oleracea utilizes L-galactono-1,4-lactone as substrate (KM = 3.3 mM) but exhibits zero detectable activity with D-galactono-γ-lactone, D-gulono-γ-lactone, L-gulono-γ-lactone, D-erythronic-γ-lactone, D-xylonic-γ-lactone, L-mannono-γ-lactone, D-galactonate, D-glucuronate, and D-gluconate [1][2]. This absolute substrate specificity has been independently verified across multiple plant species and database entries [2].

Enzyme Specificity Ascorbic Acid Pathway Biocatalysis

Yeast Galactonolactone Oxidase: Differential Substrate Acceptance Pattern

In contrast to the plant dehydrogenase, the yeast L-galactonolactone oxidase from Saccharomyces cerevisiae accepts L-galactono-1,4-lactone (KM = 0.3 mM) and also recognizes D-altrono-, L-fucono-, D-arabino-, and D-threono-1,4-lactones as substrates [1]. However, L-gulono- and D-galactono-1,4-lactones act only as competitive inhibitors and are not oxidized, demonstrating that stereochemical discrimination persists even within the oxidase family [1].

Yeast Biochemistry Oxidase Enzymes Comparative Enzymology

Inhibitor Development: D-Galactono-1,4-lactone as a β-Galactofuranosidase Inhibitor

D-Galactono-1,4-lactone acts as a known inhibitor of β-galactofuranosidase, an enzyme target in pathogenic organisms including Mycobacterium species. In a synthetic study aimed at improving this activity, a 4-deoxy-D-galactono-1,4-lactam analog was found to be the strongest inhibitor with a Ki of 88 ± 4 µM, while the parent lactone and the 4-thio-D-galactonic acid 1,4-thiolactone analog exhibited weaker inhibition [1]. This establishes D-galactono-1,4-lactone as a reference inhibitor scaffold against which synthetic analogs are benchmarked.

Enzyme Inhibition Antimicrobial Drug Discovery Carbohydrate Chemistry

Physicochemical Properties Relevant to Formulation and Analytical Method Development

Galactonolactone exhibits a predicted water solubility of 583 g/L (ALOGPS), a logP of -2.3 (ALOGPS) to -2.7 (ChemAxon), and a topological polar surface area (TPSA) of 107.0 Ų [1]. The compound is a very weakly acidic molecule (pKa ~11.61 for strongest acidic group, pKa -3.5 for strongest basic group) and is predicted to have high human intestinal absorption (63.10% probability) and high Caco-2 permeability (96.17% probability) [2][1]. These properties inform solubility in aqueous buffers, chromatographic retention on reversed-phase columns, and membrane permeability in cellular assays.

Analytical Chemistry Formulation Science Pre-formulation

Clinical Diagnostic Utility: Galactonolactone as a Urinary Biomarker in Galactosemia

Galactonolactone has been quantitatively determined in human urine by reversed-phase HPLC for the specific evaluation of metabolic by-products in galactosemic patients [1]. In patients with galactose-1-phosphate uridyltransferase (GALT) deficiency, urinary galactonate (derived from galactonolactone) is excreted at six times the level observed in normal subjects following a galactose load [2]. This establishes galactonolactone as a specific biomarker for monitoring galactose metabolism defects, distinguishing it from other lactones (e.g., gluconolactone) which are also monitored in the same assay but reflect different metabolic pathways [1].

Clinical Biochemistry Metabolic Disorders Diagnostic Biomarkers

Validated Application Scenarios for Galactonolactone Based on Quantitative Evidence


Enzymatic Production of L-Ascorbic Acid in Plant-Derived Systems

Galactonolactone (specifically the L-isomer) is the only substrate accepted by plant L-galactonolactone dehydrogenase (EC 1.3.2.3) for the terminal oxidation to L-ascorbic acid [1]. Researchers engineering ascorbate production in plant cell cultures or heterologous expression systems must use L-galactono-1,4-lactone to achieve product formation; substituting with D-galactono-γ-lactone, L-gulono-γ-lactone, or any other aldono-1,4-lactone will yield no ascorbate [1]. This absolute specificity is critical for biotechnological vitamin C production and for studying the regulation of the Smirnoff-Wheeler pathway.

Characterization and Engineering of Aldonolactone Oxidoreductases

For biochemical characterization of L-galactonolactone dehydrogenase variants (e.g., ancient GalDH, engineered oxidases), L-galactono-1,4-lactone serves as the native substrate against which kinetic parameters (KM, kcat, kcat/KM) are measured [1]. The quantitative kinetic data (KM = 0.0166 mM for vGalDH vs. 2.1 mM for L-gulono-1,4-lactone) provide a baseline for evaluating enzyme specificity, identifying gatekeeper residues, and assessing the success of protein engineering efforts aimed at altering substrate or electron acceptor preferences [1][2].

Synthesis of β-Galactofuranosidase Inhibitors for Antimicrobial Research

D-Galactono-1,4-lactone is a validated inhibitor scaffold for β-galactofuranosidase, an enzyme absent in humans but essential in pathogenic organisms such as Mycobacterium leprae and Mycobacterium tuberculosis [1]. Medicinal chemists can use this lactone as a starting point to synthesize and test analogs (e.g., lactams, thiolactones) with improved Ki values, targeting novel chemotherapeutic approaches for leprosy and tuberculosis [1].

Clinical Diagnostic Monitoring of Galactosemia

Quantitative determination of galactonolactone (as galactonate) in urine via reversed-phase HPLC provides a specific biomarker for assessing the activity of galactose dehydrogenase and monitoring metabolic derangements in patients with galactose-1-phosphate uridyltransferase (GALT) deficiency [1]. The 6-fold elevation observed in galactosemic patients following a galactose load distinguishes this lactone from gluconolactone, which reflects a different metabolic pathway and is used as an internal control in the same assay [1].

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